
Abecarnil
概述
描述
阿贝卡尼是一种属于β-咔啉类家族的抗焦虑药物。它是一种非苯二氮卓类化合物,作为γ-氨基丁酸A型(GABA A)受体苯二氮卓结合位点的部分激动剂。阿贝卡尼最初被开发为抗焦虑药物,但尚未被商业化开发用于人类。 相反,它主要用于研究,以开发新的镇静剂和抗焦虑药物 .
准备方法
阿贝卡尼的合成涉及多个步骤,从β-咔啉核心结构的制备开始。一种常见的合成路线包括使用手性镍(II)配合物作为催化剂,与2-溴硝基苯乙烯进行不对称迈克尔加成反应。 接下来是硝基-曼尼希和内酰胺化级联反应,最后进行Krapcho脱羧反应,得到硝基内酰胺
化学反应分析
阿贝卡尼会发生各种化学反应,包括:
氧化: 阿贝卡尼在特定条件下可以被氧化,形成不同的氧化产物。
还原: 还原反应可以改变β-咔啉核心,可能改变其药理性质。
取代: 取代反应可以在β-咔啉环上的不同位置发生,导致形成不同的衍生物。
这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。从这些反应中形成的主要产物取决于所用试剂和具体条件。
科学研究应用
Clinical Trials and Efficacy
Abecarnil has been investigated in various clinical trials for its efficacy in treating generalized anxiety disorder (GAD). A notable study involved 451 patients randomized to receive either this compound, placebo, or active controls over four weeks. Results indicated that while this compound was generally safe and well-tolerated, its efficacy was influenced by substantial placebo effects. The Hamilton Anxiety Scale scores improved significantly, but the differences between this compound and placebo were not consistently statistically significant .
Key Findings:
- Safety Profile : The most common side effect reported was drowsiness. No significant rebound or withdrawal symptoms were noted upon discontinuation of treatment .
- Onset of Action : Patients began to experience relief from anxiety symptoms within the first week of treatment .
- Long-term Efficacy : In continuation studies, this compound maintained its safety and efficacy profile over extended periods .
Comparative Studies
In comparative studies against established anxiolytics like alprazolam, this compound demonstrated comparable effects on anxiety reduction but with a potentially lower risk of abuse. In one study, both drugs produced similar sedative effects; however, subjects reported fewer adverse effects with this compound compared to alprazolam, suggesting a favorable safety margin .
Anticonvulsant Properties
This compound has also been explored for its anticonvulsant properties. Research indicates that it effectively raises the seizure threshold in various animal models. For instance, studies demonstrated that this compound could protect against seizures induced by pentylenetetrazol and other convulsants . This suggests its potential utility in treating epilepsy or seizure disorders.
Summary of Anticonvulsant Studies:
- Mechanism : Acts on GABA receptors to enhance inhibitory neurotransmission.
- Animal Models : Effective in rodent models and baboons, showing promise for further research in human applications .
Behavioral Studies
Research on the behavioral effects of this compound has shown that it can influence food consumption behaviors. In animal studies, administration of this compound prior to food presentation affected the consumption of palatable foods, indicating potential applications in addressing issues like overeating or addiction to palatable substances .
Summary of Clinical Findings on this compound
Study Type | Sample Size | Duration | Key Findings |
---|---|---|---|
Double-Blind Trial | 451 | 4 weeks | Significant improvement in anxiety scores; high placebo response |
Long-term Continuation | 323 | Up to 52 weeks | Maintained efficacy and safety; no withdrawal symptoms observed |
Comparative Study (Alprazolam) | 14 | Variable | Similar sedative effects; lower abuse potential with this compound |
Anticonvulsant Efficacy Overview
Animal Model | Seizure Type | Effectiveness |
---|---|---|
Mice | Pentylenetetrazol-induced | Significant protection against seizures |
Baboons | Myoclonic seizures | Effective in reducing seizure frequency |
作用机制
阿贝卡尼通过作为GABA A受体苯二氮卓结合位点的部分激动剂来发挥其作用。这种相互作用增强了γ-氨基丁酸(GABA)在中枢神经系统中的抑制效应,从而产生抗焦虑作用。 与完全激动剂不同,阿贝卡尼主要产生抗焦虑作用,镇静或肌肉松弛作用较少 .
相似化合物的比较
阿贝卡尼因其在GABA A受体上的部分激动剂活性,在抗焦虑药物中是独一无二的。类似的化合物包括:
地西泮: 一种苯二氮卓类药物,在GABA A受体上具有完全激动剂活性,以其镇静和肌肉松弛作用而闻名。
阿普唑仑: 另一种苯二氮卓类药物,具有完全激动剂活性,通常用于治疗焦虑症和惊恐症。
生物活性
Overview of Abecarnil
This compound (isopropyl-6-benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylate) is classified as a beta-carboline. It exhibits high affinity for benzodiazepine receptors, which are crucial in mediating anxiety and sedation responses in the central nervous system (CNS) . The compound is primarily investigated for its anxiolytic effects, particularly in treating generalized anxiety disorder (GAD).
This compound functions as a mixed agonist at benzodiazepine receptors, acting as both a full agonist at some subtypes and a partial agonist at others. This dual action may contribute to its efficacy in reducing anxiety without the sedative effects commonly associated with traditional benzodiazepines .
Pharmacokinetics
Research indicates that this compound is metabolically stable, allowing for consistent pharmacokinetic profiles across different dosages. Studies have shown that it maintains effective plasma concentrations over time, which is beneficial for sustained therapeutic effects .
Safety and Tolerability
Clinical trials have demonstrated that this compound is generally well tolerated. Common side effects reported include dizziness, unsteady gait, and lack of concentration, particularly at higher doses (20 mg and 40 mg). Notably, no significant sedative effects were observed even at these doses .
Efficacy in Anxiety Disorders
A series of double-blind, multicenter studies involving over 450 patients with GAD revealed that this compound significantly reduced anxiety symptoms as measured by the Hamilton Anxiety Scale. The average improvement was noted to be between 12-13 points after four weeks of treatment . However, due to substantial placebo effects, the efficacy of this compound compared to placebo was variable.
Long-term Use and Withdrawal Effects
Long-term studies have indicated that patients maintained on this compound do not experience rebound anxiety or withdrawal symptoms upon discontinuation. This aspect is particularly important in the context of anxiety treatments, where withdrawal can complicate therapy .
Summary of Clinical Findings on this compound
Study Type | Sample Size | Duration | Dosage Range | Key Findings |
---|---|---|---|---|
Double-blind trial | 451 | 4 weeks | 15-90 mg/day | Significant reduction in anxiety symptoms |
Long-term continuation study | 323 | Up to 52 weeks | Variable | No rebound or withdrawal symptoms observed |
Safety assessment | N/A | N/A | 1-40 mg (single/multiple) | Common side effects: dizziness, unsteady gait |
Case Study: Efficacy in Treatment-Resistant Anxiety
In a notable case involving a patient with treatment-resistant GAD, this compound was administered after standard treatments failed. The patient exhibited marked improvement within two weeks, with significant reductions in anxiety symptoms and no adverse reactions reported. This case underscores the potential of this compound as an alternative treatment option for resistant cases .
Case Study: Long-term Management
Another case involved a patient who remained on this compound for over six months. The patient reported stable anxiety levels without significant side effects. Upon discontinuation after this period, the patient did not experience rebound anxiety, suggesting that this compound may offer a safer profile for long-term management compared to traditional anxiolytics .
属性
IUPAC Name |
propan-2-yl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-15(2)30-24(27)23-19(14-28-3)22-18-11-17(29-13-16-7-5-4-6-8-16)9-10-20(18)26-21(22)12-25-23/h4-12,15,26H,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFKILXOLJVUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149745 | |
Record name | Abecarnil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111841-85-1 | |
Record name | Abecarnil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111841-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abecarnil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111841851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abecarnil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABECARNIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZM1PNJ3JL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。